An In-depth Technical Guide to the Chemical Properties of 3-O-Methylhexopyranose
An In-depth Technical Guide to the Chemical Properties of 3-O-Methylhexopyranose
This guide provides a comprehensive technical overview of 3-O-Methylhexopyranose, a methylated monosaccharide of significant interest to researchers in carbohydrate chemistry, glycobiology, and drug development. As a selectively modified building block, its unique properties influence stereochemical outcomes in synthesis and modulate biological activity. This document delves into its structural characteristics, synthetic methodologies, spectroscopic signatures, and chemical reactivity, offering field-proven insights for its practical application.
Core Structural Features and Stereochemistry
3-O-Methylhexopyranose (C₇H₁₄O₆) is a derivative of a hexopyranose sugar in which the hydroxyl group at the C-3 position is replaced by a methoxy group.[1] This seemingly simple modification has profound implications for the molecule's chemical behavior. The methylation renders the C-3 position non-reactive to typical glycosylation or derivatization reactions, thereby serving as a permanent protecting group and directing further chemical transformations to the remaining hydroxyls at C-2, C-4, and C-6.
Anomeric Effect and Conformational Preference
Like all pyranoses, 3-O-Methylhexopyranose exists as a dynamic equilibrium of anomers, designated as alpha (α) and beta (β), which differ in the stereochemical orientation of the substituent at the anomeric carbon (C-1).[2] The relative stability of these anomers is not governed by sterics alone. The anomeric effect , a stereoelectronic phenomenon, often favors the axial orientation for an electronegative substituent at C-1, contrary to what would be predicted by steric hindrance.[3][4][5] This is due to a stabilizing hyperconjugation interaction between a lone pair of electrons on the endocyclic ring oxygen and the anti-bonding (σ*) orbital of the C-1—substituent bond.[2] For 3-O-Methylhexopyranose, this effect stabilizes the α-anomer (axial C-1 hydroxyl) relative to the β-anomer (equatorial C-1 hydroxyl).
Caption: Anomeric equilibrium between α and β forms of 3-O-Methylhexopyranose.
Synthetic Strategies: The Art of Selective Methylation
The synthesis of 3-O-Methylhexopyranose hinges on the selective methylation of the C-3 hydroxyl group while leaving other hydroxyls available for subsequent reactions or deprotection. This requires a robust protecting group strategy. The choice of protecting groups is critical; they must be installed and removed under conditions that do not affect the target methyl ether.
Field-Proven Synthetic Protocol
A common and reliable approach involves the use of orthoester or acetal protecting groups to shield vicinal diols, followed by methylation and deprotection. Benzyl ethers are frequently employed for the remaining positions due to their stability and ease of removal via catalytic hydrogenolysis.
Experimental Protocol: Synthesis of 3-O-Methyl-D-Glucopyranose
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Protection of C-4 and C-6: Start with a suitable precursor like Methyl α-D-glucopyranoside. React it with benzaldehyde dimethyl acetal in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) to form the 4,6-O-benzylidene acetal. This kinetically favored reaction selectively protects the primary C-6 hydroxyl and the C-4 hydroxyl.
-
Protection of C-2: The remaining free hydroxyl at C-2 is then protected, typically as a benzyl ether using benzyl bromide (BnBr) and a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).
-
Selective Methylation at C-3: With C-2, C-4, and C-6 now protected, the C-3 hydroxyl is the only one available for reaction. Methylation is achieved using a methylating agent like methyl iodide (MeI) or dimethyl sulfate (DMS) with a base (e.g., NaH).
-
Deprotection: The benzyl and benzylidene protecting groups are removed simultaneously. Catalytic hydrogenolysis (H₂, Pd/C) in a solvent like ethanol or ethyl acetate efficiently cleaves these groups, yielding the final product, 3-O-Methyl-D-glucopyranose.
-
Purification: The final compound is purified using column chromatography on silica gel to separate it from any starting materials or byproducts.
Caption: A validated synthetic workflow for 3-O-Methyl-D-glucopyranose.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation of 3-O-Methylhexopyranose and its derivatives is paramount. A combination of NMR spectroscopy and mass spectrometry provides a complete picture of the molecule's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure and stereochemistry of carbohydrates.
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¹H NMR: The proton spectrum provides information on the chemical environment of each hydrogen atom. The anomeric proton (H-1) is typically the most downfield signal (δ ≈ 4.5-5.5 ppm), with its coupling constant (³J(H₁,H₂)) being diagnostic of its orientation (typically ~3-4 Hz for α-anomers and ~7-8 Hz for β-anomers). The key signature is the singlet for the methoxy group protons (-OCH₃) which appears upfield around δ 3.4-3.6 ppm.
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¹³C NMR: The carbon spectrum confirms the number of unique carbon atoms. The anomeric carbon (C-1) resonates around δ 95-105 ppm. The methoxy carbon (-OCH₃) signal is typically found around δ 58-62 ppm.
Table 1: Typical NMR Chemical Shift Ranges for 3-O-Methylhexopyranose
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Insights |
|---|---|---|---|
| H-1 / C-1 | 4.5 - 5.5 | 95 - 105 | Anomeric center; J-coupling reveals α/β configuration. |
| Ring H / C | 3.2 - 4.2 | 68 - 85 | Complex, overlapping multiplet region. |
| -OCH₃ | 3.4 - 3.6 (singlet) | 58 - 62 | Confirms presence and environment of the methyl ether. |
| H-6 / C-6 | 3.7 - 3.9 | ~61 | Hydroxymethyl group protons and carbon. |
Note: Exact chemical shifts are dependent on the specific isomer (gluco, manno, etc.), anomer, and solvent.[6]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. For 3-O-Methylhexopyranose (C₇H₁₄O₆, MW ≈ 194.18 g/mol ), electrospray ionization (ESI) would typically show the molecular ion plus an adduct (e.g., [M+Na]⁺ at m/z 217).
In Gas Chromatography-Mass Spectrometry (GC-MS), after derivatization (e.g., silylation), the molecule undergoes predictable fragmentation.[1] The fragmentation pattern is a unique fingerprint that aids in identification. Common fragmentation involves cleavage of the pyranose ring and loss of substituents.
Table 2: Representative GC-MS Fragmentation Ions for Derivatized Hexopyranoses
| m/z Value | Possible Fragment Identity | Significance |
|---|---|---|
| 73 | [Si(CH₃)₃]⁺ | Indicates the use of a silylating derivatizing agent. |
| 147 | [(CH₃)₃Si-O=CH-CH=O-Si(CH₃)₃]⁺ | Common fragment from pyranoid rings. |
| 204 | [Fragment from C1-C2 cleavage] | Diagnostic for pyranose structures. |
| 217 | [Fragment from C1-C3 cleavage] | Can provide information about substitution patterns. |
Caption: Conceptual fragmentation pathways in mass spectrometry.
Chemical Reactivity and Synthetic Applications
The primary utility of 3-O-Methylhexopyranose lies in its role as a versatile intermediate in the synthesis of complex carbohydrates and glycoconjugates.[7] The C-3 methoxy group acts as a stable blocking group, allowing for selective reactions at the other hydroxyl positions.
Glycosylation Reactions
3-O-Methylhexopyranose derivatives are excellent glycosyl acceptors. The remaining free hydroxyls (C-2, C-4, C-6) can act as nucleophiles to attack an activated glycosyl donor, forming a new glycosidic bond. The steric and electronic environment around each hydroxyl influences its reactivity, allowing for regioselective glycosylations under carefully controlled conditions.
Protocol: Regioselective Glycosylation at C-6
-
Acceptor Preparation: Prepare a derivative of 3-O-Methylhexopyranose with the C-2 and C-4 hydroxyls protected (e.g., as benzyl ethers). This leaves the C-6 primary hydroxyl as the most accessible and nucleophilic site.
-
Donor Activation: A suitable glycosyl donor (e.g., a glycosyl trichloroacetimidate or thioglycoside) is activated using a promoter.[8][9] For a trichloroacetimidate donor, a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) is used at low temperatures (e.g., -40 °C).
-
Glycosidic Bond Formation: The prepared acceptor is added to the activated donor solution. The reaction is stirred at low temperature and slowly allowed to warm to room temperature.
-
Workup and Purification: The reaction is quenched (e.g., with triethylamine), and the solvent is removed. The resulting disaccharide is purified by silica gel chromatography.
Caption: General workflow for a promoter-mediated glycosylation reaction.
Conclusion
3-O-Methylhexopyranose is more than just a simple sugar derivative; it is a strategic tool for the synthetic chemist. Its defining feature—the inert methoxy group at C-3—provides precise control over reactivity, enabling the construction of complex oligosaccharides and glycoconjugates with defined architectures. A thorough understanding of its stereochemistry, synthetic access, and spectroscopic properties, as outlined in this guide, is essential for leveraging its full potential in modern chemical biology and drug discovery. The immunostimulating properties observed for derivatives like 3-O-Methyl-D-mannopyranose further underscore the importance of such modified monosaccharides as leads for therapeutic development.[7]
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Vinogradov, E., & Sadovskaya, I. (2019). O-Methylation in Carbohydrates: An NMR and MD Simulation Study with Application to Methylcellulose. The Journal of Physical Chemistry B, 123(43), 9151-9160. Retrieved from [Link]
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